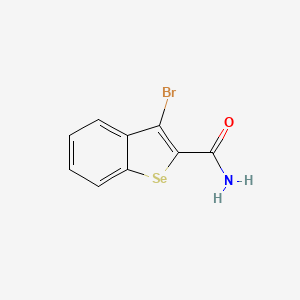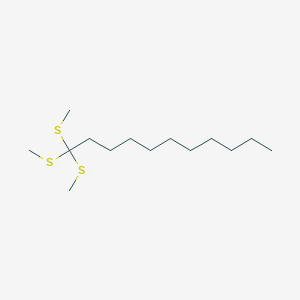
Undecane, 1,1,1-tris(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecane, 1,1,1-tris(methylthio)-: is an organic compound with the molecular formula C14H30S3 It is a derivative of undecane, where three methylthio groups are attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of undecane, 1,1,1-tris(methylthio)- typically involves the reaction of undecane with methylthio reagents under controlled conditions. One common method involves the use of tris(methylthio)methyllithium in tetrahydrofuran (THF) at low temperatures, such as -78°C. The reaction proceeds through the formation of intermediate compounds, which are then selectively hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of undecane, 1,1,1-tris(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Undecane, 1,1,1-tris(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undecane, 1,1,1-tris(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of undecane, 1,1,1-tris(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Undecane: A simple alkane with the formula CH.
1,1,1-Tris(methylthio)methane: A related compound with a similar structure but different carbon chain length.
Uniqueness: Undecane, 1,1,1-tris(methylthio)- is unique due to the presence of three methylthio groups on the first carbon atom, which imparts distinct chemical and physical properties. This structural feature differentiates it from other undecane derivatives and makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
480424-96-2 |
|---|---|
Molekularformel |
C14H30S3 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
1,1,1-tris(methylsulfanyl)undecane |
InChI |
InChI=1S/C14H30S3/c1-5-6-7-8-9-10-11-12-13-14(15-2,16-3)17-4/h5-13H2,1-4H3 |
InChI-Schlüssel |
ZPOOWTOROUWUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(SC)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


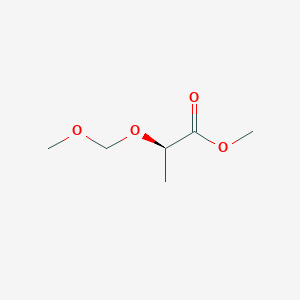
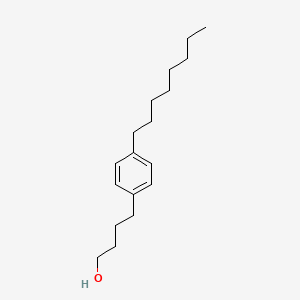
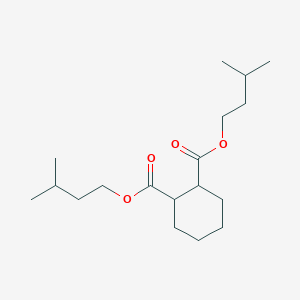
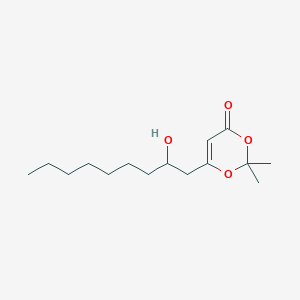
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
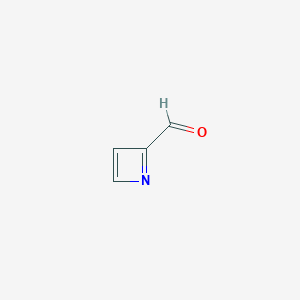
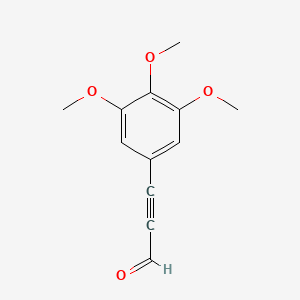
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
